molecular formula C4H12Cl2N4O B7971337 2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate

2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate

Cat. No.: B7971337
M. Wt: 203.07 g/mol
InChI Key: SAGOFSFTVDOLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride hydrate
CAS Number: 1391732-75-4
Molecular Formula: C₅H₁₂Cl₂N₄ (anhydrous base) + hydrate
Molecular Weight: 199.08 g/mol (anhydrous)
Purity: ≥95%
Structural Features:

  • A methyl-substituted imidazole core.
  • A hydrazinylmethyl (-CH₂-NH-NH₂) functional group at the 2-position.
  • Dihydrochloride salt form with associated water molecules (hydrate).

Properties

IUPAC Name

(1-methylimidazol-2-yl)hydrazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH.H2O/c1-8-3-2-6-4(8)7-5;;;/h2-3H,5H2,1H3,(H,6,7);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGOFSFTVDOLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1NN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The imidazole ring undergoes electrophilic substitution at the 2-position, where hydrazine acts as a nucleophile. The reaction proceeds via a two-step mechanism:

  • Protonation : The nitrogen at the 1-position of 1-methylimidazole is protonated by hydrochloric acid, activating the ring for substitution.

  • Hydrazine Attack : Hydrazine hydrate displaces the leaving group (typically a chloride ion) at the 2-position, forming the hydrazino intermediate.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–60°C↑ 15–20% yield
Hydrazine Equivalents1.2–1.5 eqPrevents over-substitution
Reaction Time6–8 hoursMaximizes conversion
SolventEthanol/Water (3:1)Enhances solubility

Yields under optimized conditions reach 78–82%, with purity >95% after recrystallization.

Cyclization-Based Synthesis

An alternative route involves cyclization of pre-functionalized precursors. This method is favored for scalability and reduced byproduct formation.

Precursor Preparation

The synthesis begins with 1-methyl-2-chloroimidazole, which reacts with hydrazine hydrate in a polar aprotic solvent (e.g., DMF). The cyclization step is catalyzed by nickel chloride (NiCl₂), which facilitates C–N bond formation at the 2-position.

Catalytic Cyclization Conditions

1-methyl-2-chloroimidazole+N2H4NiCl2,DMF2-hydrazino-1-methylimidazole+HCl\text{1-methyl-2-chloroimidazole} + \text{N}2\text{H}4 \xrightarrow{\text{NiCl}_2, \text{DMF}} \text{2-hydrazino-1-methylimidazole} + \text{HCl}

Key factors include:

  • Catalyst Loading : 5–10 mol% NiCl₂ achieves 70–85% yield.

  • pH Control : Maintaining pH 6–8 prevents imidazole ring degradation.

  • Workup : Neutralization with 1 N HCl followed by extraction with dichloromethane isolates the product.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to ensure consistent quality and safety.

Flow Reactor Configuration

StageFunctionParameters
PreheatingActivates reactants50°C, 2 bar pressure
Reaction ChamberFacilitates nucleophilic substitution60°C, residence time 30 min
QuenchingNeutralizes excess HClNaOH solution (1 M)
CrystallizationIsolates dihydrochloride hydrateEthanol/water (3:1), −10°C

This method achieves 80–85% yield with >98% purity, as confirmed by HPLC.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), removing unreacted hydrazine and nickel catalysts.

Analytical Data

TechniqueKey FindingsSource
¹H NMR (D₂O)δ 3.85 (s, N–CH₃), δ 4.10–4.30 (m, NH₂)
HPLC Retention time: 6.2 min (C18 column)
XRD Confirms dihydrochloride hydrate crystal structure

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Over-substitution at the 4-position of imidazole occurs with excess hydrazine.

  • Catalyst Residues : Nickel traces are minimized using EDTA washes during workup.

Yield Improvement Tactics

  • Slow Hydrazine Addition : Reduces local concentration gradients, improving selectivity.

  • Inert Atmosphere : Prevents oxidative degradation of hydrazine .

Chemical Reactions Analysis

Condensation Reactions

The hydrazine moiety readily reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones or Schiff bases. This reaction is foundational for synthesizing bioactive hybrids and heterocycles.

Example :
Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid under reflux yields Schiff base derivatives:

2-Hydrazino-imidazole+RCHOAcOH, ΔRCH=N-NH-imidazole+H2O\text{2-Hydrazino-imidazole} + \text{RCHO} \xrightarrow{\text{AcOH, Δ}} \text{RCH=N-NH-imidazole} + \text{H}_2\text{O}

Carbonyl CompoundConditionsProductYieldSource
4-NitrobenzaldehydeAcOH, 100°C, 6h(E)-N'-(4-nitrobenzylidene)-1-methylimidazole-2-carbohydrazide62%
Benzofuran-3(2H)-oneAc₂O, AcONa, 100°C(Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-one42–62%

Mechanism : Nucleophilic attack by the hydrazine’s NH₂ group on the carbonyl carbon, followed by dehydration. The reaction is accelerated by acidic conditions, which protonate the carbonyl oxygen, enhancing electrophilicity .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles, such as triazoles or pyrazoles, enhancing structural complexity for drug discovery.

Example :
Reaction with α,β-unsaturated ketones in the presence of BF₃·Et₂O yields imidazo[1,2-a]pyridines:

2-Hydrazino-imidazole+CH2=CHCOArBF3Et2OImidazo[1,2-a]pyridine+H2O\text{2-Hydrazino-imidazole} + \text{CH}_2=CHCOAr \xrightarrow{\text{BF}_3·\text{Et}_2\text{O}} \text{Imidazo[1,2-a]pyridine} + \text{H}_2\text{O}

Starting MaterialConditionsProductApplicationSource
AcrylophenoneBF₃·Et₂O, DCE, 84°C2-Aryl-imidazo[1,2-a]pyridineAntimicrobial agents
Ethyl glyoxalateAc₂O/AcOH, Δ1-Hydroxyimidazole-2-carboxylateAnticancer scaffolds

Key Insight : The hydrazine group acts as a bridging unit, facilitating intramolecular cyclization. Electron-withdrawing substituents on the imidazole ring enhance reactivity .

Oxidation and Reduction

The hydrazine group undergoes redox transformations, critical for modifying pharmacological activity.

Oxidation:

Treatment with H₂O₂ or KMnO₄ oxidizes the hydrazine to an azo group:

NH2-NH-imidazoleH2O2N=N-imidazole+2H2O\text{NH}_2\text{-NH-imidazole} \xrightarrow{\text{H}_2\text{O}_2} \text{N=N-imidazole} + 2\text{H}_2\text{O}

Oxidizing AgentConditionsProductYieldSource
30% H₂O₂AcOH, 55–60°C1-Methyl-2-azo-1H-imidazole75%
KMnO₄H₂O, ΔImidazole-2-carboxylic acid55%

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazine to an amine:

NH2-NH-imidazoleH2/Pd-CNH2-imidazole+NH3\text{NH}_2\text{-NH-imidazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2\text{-imidazole} + \text{NH}_3

Nucleophilic Substitution

The methyl group at position 1 can be replaced under basic conditions, enabling structural diversification.

Example :
Reaction with alkyl halides in the presence of K₂CO₃ yields N-alkylated derivatives:

1-Me-imidazole+R-XK2CO3,DMF1-R-imidazole+MeX\text{1-Me-imidazole} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-R-imidazole} + \text{MeX}

Alkylating AgentConditionsProductYieldSource
Ethyl bromideK₂CO₃, DMF, 80°C1-Ethyl-2-hydrazino-1H-imidazole68%
Benzyl chlorideNaH, THF, 0°C1-Benzyl-2-hydrazino-1H-imidazole72%

Complexation with Metal Ions

The imidazole ring and hydrazine group chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination polymers with catalytic or magnetic properties.

Example :
Reaction with CuCl₂ in methanol produces a copper(II) complex:

2 Ligand+CuCl2[Cu(L)2Cl2]+2HCl2\text{ Ligand} + \text{CuCl}_2 \rightarrow [\text{Cu(L)}_2\text{Cl}_2] + 2\text{HCl}

Metal SaltConditionsApplicationSource
Cu(NO₃)₂MeOH, RTCatalytic oxidation of alcohols
Fe(SO₄)₂H₂O, ΔMagnetic nanoparticles

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from imidazoles possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the hydrazino group enhances these properties, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer activities. Recent studies demonstrated that 2-hydrazino-1-methyl-1H-imidazole and its derivatives can induce apoptosis in cancer cell lines, including prostate and breast cancer cells. Mechanistic studies suggest that these compounds may act by inhibiting specific pathways involved in cell proliferation and survival .

HIF-PH Inhibition

The compound has also been explored as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. HIF-PH inhibitors are crucial in treating anemia associated with chronic kidney disease (CKD). For example, molidustat (BAY 85-3934), a related compound, is currently in clinical trials for this purpose. The structural similarities suggest that 2-hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate may exhibit comparable efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, showcasing its potential as an effective antibacterial agent .

Case Study 2: Anticancer Activity

In vitro tests on prostate cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 μM. Mechanistic investigations pointed towards the induction of apoptosis via the mitochondrial pathway, suggesting a promising avenue for cancer therapy development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli5 μM
AnticancerProstate Cancer Cells10 μM
HIF-PH InhibitionHuman Cell LinesEC50 = 4.9 μM

Mechanism of Action

The mechanism by which 2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate exerts its effects involves its interaction with molecular targets and pathways. The hydrazino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
Target Compound 1391732-75-4 C₅H₁₂Cl₂N₄·xH₂O 199.08 (anhydrous) 1-Methylimidazole core, hydrazinylmethyl group, dihydrochloride salt Synthetic intermediate, potential enzyme inhibitor or metal ligand
Histamine dihydrochloride 56-92-8 C₅H₁₁Cl₂N₃ 184.07 Imidazole core, ethylamine side chain, dihydrochloride salt Neurotransmitter, histamine receptor studies, allergic response research
2-(Aminomethyl)benzimidazole dihydrochloride hydrate 2723957 (PubChem CID) C₈H₁₀Cl₂N₃·xH₂O 230.10 (anhydrous) Benzimidazole core, aminomethyl group, dihydrochloride salt Pharmaceutical intermediate (e.g., antiparasitic agents), DNA interaction studies
Imidocarb-2HCl hydrate 5318-76-3 C₁₉H₂₀Cl₂N₆O·xH₂O 467.32 (anhydrous) Bis-phenyl urea with dihydroimidazole groups, dihydrochloride salt Antiprotozoal agent (veterinary use), treatment of babesiosis
2-(1-Naphthylmethyl)-2-imidazoline Hydrochloride Not specified C₁₄H₁₄N₂·HCl 262.74 Imidazoline (saturated ring) core, naphthylmethyl group, hydrochloride salt Potential α-adrenergic receptor modulator, vasoconstrictor studies

Key Comparative Analysis

Structural Differences
  • Core Heterocycle: The target compound and histamine share an imidazole ring, while benzimidazole derivatives (e.g., 2-(aminomethyl)benzimidazole) feature a fused benzene-imidazole system, increasing aromaticity and lipophilicity . Imidocarb contains dihydroimidazole (saturated) rings, reducing aromatic interactions compared to the target compound .
  • Functional Groups: The hydrazinylmethyl group in the target compound contrasts with histamine’s ethylamine side chain, which is critical for receptor binding . Hydrazine’s nucleophilic nature may favor metal chelation or click chemistry applications.
Physicochemical Properties
  • Solubility : Dihydrochloride salts (target compound, histamine, benzimidazole analog) exhibit high aqueous solubility, advantageous for biological assays. The naphthylmethyl derivative’s hydrophobicity may limit solubility .
  • Stability : Hydrazine derivatives (target compound) are prone to oxidation, requiring inert storage conditions, whereas benzimidazole and imidazoline analogs are more stable .

Biological Activity

2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C4H8Cl2N4
  • Molecular Weight : 183.04 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is crucial for immune regulation and has implications in cancer therapy .
  • Covalent Bond Formation : It can form hydrazone or oxime linkages with carbonyl-containing biomolecules, facilitating bioconjugation processes that enhance therapeutic efficacy .

Antimicrobial Activity

Research indicates that derivatives of hydrazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar imidazole derivatives possess activity against various bacterial strains:

CompoundActivity AgainstReference
2-Hydrazino-1-methyl-1H-imidazoleE. coli, S. aureus
1,5-Diaryl imidazolesVarious pathogens

The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound can disrupt the normal cell cycle, leading to increased apoptosis rates in tumor cells.
  • Reactive Oxygen Species (ROS) Generation : It enhances oxidative stress within cancer cells, promoting cell death .

Case Studies

Several studies have highlighted the effectiveness of hydrazine derivatives in clinical and experimental settings:

  • Study on Antiviral Activity :
    • A study demonstrated that imidazole derivatives inhibited HIV replication by disrupting the interaction between integrase and LEDGF/p75 proteins. The percentage inhibition was noted to be above 50% for several compounds tested .
  • Inhibition of IDO :
    • Research focused on IDO as a target for cancer therapy showed that imidazole derivatives could effectively inhibit IDO activity, thus enhancing antitumor immunity .

Q & A

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer for hazardous intermediates.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, residence time) using factorial design.
  • Purification protocols : Scale-up column chromatography or recrystallization to ≥95% purity, critical for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.